Sarcosine

Beschreibung

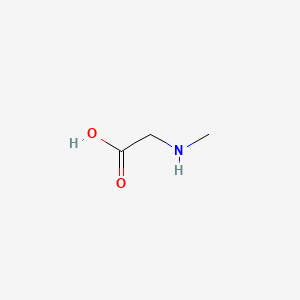

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(methylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYKKLYZXJSNPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 |

Source

|

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25951-24-0, Array, 61791-59-1 (hydrochloride salts) |

Source

|

| Record name | Glycine, N-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25951-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cocoyl sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1047025 |

Source

|

| Record name | N-Methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Deliquescent crystals or powder. Has a sweetish taste. (NTP, 1992), Deliquescent solid; [Merck Index] Cream-colored hygroscopic solid; [NTP] White odorless crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid |

Source

|

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 61 °F (NTP, 1992), 300.0 mg/mL |

Source

|

| Record name | SID57264366 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000017 [mmHg] |

Source

|

| Record name | Sarcosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21669 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

107-97-1, 25951-24-0, 68411-97-2 |

Source

|

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarcosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polysarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025951240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cocoyl sarcosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068411972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarcosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12519 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC118114 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polysarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARCOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z711V88R5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

406 °F (Decomposes) (NTP, 1992), 208 °C |

Source

|

| Record name | SARCOSINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21002 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sarcosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sarcosine: From 19th Century Isolate to Modern Oncometabolite and Psychotropic Agent

Executive Summary

This technical guide traces the biochemical trajectory of sarcosine (N-methylglycine) from its 1847 isolation by Justus von Liebig to its contemporary role in neuropsychopharmacology and oncology. While historically viewed merely as a metabolic intermediate in the choline-to-glycine pathway, sarcosine has emerged as a critical modulator of the N-methyl-D-aspartate (NMDA) receptor, offering therapeutic avenues for schizophrenia.[1] Conversely, its utility as a prostate cancer biomarker remains a subject of intense analytical scrutiny. This document synthesizes historical data, metabolic mechanisms, and validated quantification protocols for researchers in drug development and clinical biochemistry.

Part 1: Historical Isolation & Structural Elucidation

The Creatine Connection (1847)

The discovery of sarcosine is inextricably linked to the study of meat extracts. In 1847, German chemist Justus von Liebig isolated a new substance from the hydrolysis of creatine using barium hydroxide. He named it "sarcosine" (from the Greek sarx, meaning flesh). Liebig correctly identified it as a decomposition product, establishing the first link between energy metabolism (creatine) and amino acid derivatives.

Volhard and the Synthesis of N-Methylglycine (1862)

While Liebig isolated the compound, its chemical structure was definitively proven by Jacob Volhard in 1862.[2] Working in Hermann Kolbe’s laboratory, Volhard performed a landmark synthesis by reacting monochloroacetic acid with methylamine .[2]

This synthesis confirmed sarcosine’s identity as N-methylglycine , distinguishing it from its structural isomers, alanine (

Part 2: The One-Carbon Metabolic Engine

Sarcosine functions as a pivotal checkpoint in mitochondrial one-carbon metabolism. It is not merely a waste product but a regulator of the methyl-donor pool.

The Pathway[3]

-

Precursors: Choline is oxidized to Betaine.

-

Demethylation 1: Betaine donates a methyl group to homocysteine (forming methionine) and becomes Dimethylglycine (DMG) .

-

Demethylation 2: DMG is converted to Sarcosine by Dimethylglycine Dehydrogenase (DMGDH).

-

Demethylation 3: Sarcosine is converted to Glycine by Sarcosine Dehydrogenase (SARDH).

Both DMGDH and SARDH are flavoproteins located in the mitochondrial matrix.[3] They utilize FAD as a cofactor and transfer electrons to the electron-transfer flavoprotein (ETF), linking amino acid catabolism directly to the electron transport chain.[3]

Visualization: The Sarcosine Flux

The following diagram illustrates the metabolic position of sarcosine, highlighting the enzymes and the critical "folate clamp" where one-carbon units are harvested.

Figure 1: The mitochondrial catabolism of choline to glycine, highlighting Sarcosine Dehydrogenase (SARDH) as the rate-limiting oxidative step.

Part 3: Neurochemical Modulation (Schizophrenia)[1]

In the central nervous system, sarcosine acts as a potent Glycine Transporter 1 (GlyT1) inhibitor .[4] This mechanism is the basis for its investigation as a treatment for schizophrenia, specifically targeting the "negative symptoms" (apathy, cognitive withdrawal) that typical antipsychotics fail to address.

Mechanism of Action[1][6]

-

NMDA Receptor Hypofunction: Schizophrenia is associated with hypofunction of NMDA glutamate receptors.[4]

-

The Co-Agonist Role: NMDA receptors require a co-agonist (glycine or D-serine) to open, in addition to glutamate.

-

GlyT1 Inhibition: GlyT1 actively clears glycine from the synaptic cleft. By inhibiting GlyT1, sarcosine increases synaptic glycine concentrations.[4][5]

-

Result: Enhanced NMDA receptor occupancy and activation.

Clinical Insight: Unlike direct glycine supplementation, which requires massive doses (30-60g/day) to overcome the blood-brain barrier and hepatic metabolism, sarcosine has higher bioavailability and is effective at lower doses (2-4g/day).

Figure 2: Sarcosine enhances NMDA receptor signaling by blocking GlyT1-mediated reuptake of glycine into glial cells.

Part 4: The Prostate Cancer Biomarker Controversy

In 2009, a study published in Nature by Sreekumar et al. ignited a firestorm in the urologic oncology community.

The Claim

Sreekumar’s team utilized metabolomic profiling to identify sarcosine as a differential metabolite.[6][7] They claimed:

-

Sarcosine levels were significantly elevated in metastatic prostate cancer compared to localized disease or benign tissue.

-

Adding sarcosine to benign prostate cells induced an invasive phenotype.[6][8]

-

Sarcosine could serve as a superior urinary biomarker to PSA (Prostate-Specific Antigen).

The Rebuttal & Current Consensus

Subsequent validation studies (e.g., Jentzmik et al., 2010 ; Cao et al., 2011 ) failed to reproduce the diagnostic power initially claimed.

-

Specificity Issues: Sarcosine levels in urine often overlap significantly between benign hyperplasia (BPH) and cancer.

-

Analytical Artifacts: Early studies using GC-MS without adequate chiral separation may have conflated sarcosine with alanine isomers.

Part 5: Technical Methodologies

For researchers validating sarcosine in biological matrices, the primary challenge is isobaric interference . Sarcosine (N-methylglycine),

Protocol A: LC-MS/MS Quantification (Gold Standard)

Objective: Quantify sarcosine in plasma/urine with complete separation from alanine isomers.

1. Sample Preparation:

-

Protein Precipitation: Mix 50 µL plasma with 150 µL acetonitrile (containing d3-sarcosine internal standard).

-

Centrifugation: 10,000 x g for 10 mins at 4°C.

-

Supernatant: Transfer to autosampler vial. Note: Derivatization (e.g., with butyl chloroformate) is optional but often unnecessary with the correct column.

2. Chromatographic Conditions:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or specialized columns like Cogent Diamond Hydride are required. Standard C18 columns will not retain these polar compounds sufficiently to separate isomers.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: High organic start (90% B) decreasing to 50% B over 10 minutes to elute polar amino acids.

3. Mass Spectrometry (MRM Mode):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Sarcosine | 90.1 [M+H]+ | 44.1 | 15 |

|

Critical QC Step: You must run a standard mix of Sarcosine,

Protocol B: Enzymatic Colorimetric Assay

Objective: High-throughput screening (lower specificity).

Principle: Sarcosine Oxidase (SOX) converts Sarcosine to Glycine + HCHO + H2O2. Peroxidase detects H2O2. Caveat: This method is susceptible to interference from other reducing agents in urine and does not distinguish isomers as effectively as MS.

References

-

Liebig, J. (1847).[2][9] Über die Bestandtheile der Flüssigkeiten des Fleisches. Annalen der Chemie und Pharmacie.

-

Volhard, J. (1862).[2] Ueber die synthetische Darstellung des Sarkosins. Annalen der Chemie und Pharmacie.

-

Sreekumar, A., et al. (2009).[7][8] Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression. Nature.

-

Jentzmik, F., et al. (2010). Sarcosine in urine after digital rectal examination fails as a marker for prostate cancer detection and identification of aggressive tumours. European Urology.

-

Meyer, T. E., et al. (2011).[10] A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine. Analytical Chemistry.

-

Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia.[5] Biological Psychiatry.

Sources

- 1. Sarcosine for Schizophrenia [schizophrenia.com]

- 2. Sarcosine - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Application of sarcosine_Chemicalbook [chemicalbook.com]

- 8. Metabolomic profiles delineate potential role for sarcosine in prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Justus von Liebig - Wikipedia [en.wikipedia.org]

- 10. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Enigma: Unraveling the Core Functions of Sarcosine in the Central Nervous System

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sarcosine (N-methylglycine), an endogenous N-methyl derivative of the amino acid glycine, has emerged from relative obscurity to become a molecule of significant interest within the neuroscience community. Traditionally viewed as a simple metabolic intermediate, a growing body of evidence now firmly establishes sarcosine as a key modulator of glutamatergic neurotransmission in the central nervous system (CNS). Its unique dual-action mechanism, functioning as both a competitive inhibitor of the glycine transporter 1 (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, positions it at a critical nexus of synaptic plasticity, cognitive function, and the pathophysiology of several neuropsychiatric disorders. This in-depth technical guide provides a comprehensive overview of the endogenous functions of sarcosine in the CNS, delving into its metabolic pathways, its intricate interplay with the NMDA receptor, and the validated experimental methodologies employed to investigate its roles. We further explore the compelling therapeutic potential of sarcosine and its derivatives in conditions such as schizophrenia and major depressive disorder, offering insights for researchers, scientists, and drug development professionals seeking to harness the therapeutic promise of this multifaceted molecule.

The Metabolic Landscape of Sarcosine in the CNS

The concentration and activity of sarcosine within the CNS are tightly regulated by a delicate balance of synthesis and degradation. Understanding these metabolic pathways is fundamental to appreciating its physiological roles and its potential as a therapeutic target.

Biosynthesis: The Genesis of Sarcosine

Endogenous sarcosine is primarily synthesized from glycine through the catalytic activity of glycine N-methyltransferase (GNMT) .[1][2] This enzyme utilizes S-adenosylmethionine (SAM) as a methyl group donor to convert glycine to sarcosine.[3] While GNMT is highly expressed in the liver, its presence and activity in the brain underscore the CNS's capacity for de novo sarcosine synthesis.

Another pathway involves the conversion of glycine to sarcosine via the enzyme glycine sarcosine methyltransferase (GSMT) , which also utilizes SAM as a methyl donor.[3] Further methylation of sarcosine by sarcosine dimethylglycine methyltransferase (SDMT) can lead to the formation of dimethylglycine.[3][4]

Degradation: The Metabolic Fate of Sarcosine

The primary route for sarcosine degradation is its conversion back to glycine, a reaction catalyzed by the mitochondrial enzyme sarcosine dehydrogenase (SARDH) .[2][5] This process is a key step in the one-carbon metabolism pathway, linking sarcosine to the broader cellular metabolic network.[6][7][8]

Caption: Metabolic pathways of sarcosine synthesis and degradation in the CNS.

The Pivotal Role of Sarcosine in Glutamatergic Neurotransmission

The most well-characterized and functionally significant role of endogenous sarcosine in the CNS is its modulation of the glutamatergic system, primarily through its interaction with the NMDA receptor.

A Dual-Action Modulator of the NMDA Receptor

The NMDA receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity, learning, and memory.[9] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[9] Sarcosine exerts its influence on NMDA receptor function through two distinct yet synergistic mechanisms:

-

Glycine Transporter 1 (GlyT1) Inhibition: Sarcosine is a competitive inhibitor of GlyT1, the primary transporter responsible for clearing glycine from the synaptic cleft.[2][5][10][11][12][13][14] By blocking GlyT1, sarcosine increases the synaptic concentration of glycine, thereby enhancing the activation of NMDA receptors.[5][13][14][15][16][17]

-

Direct Co-agonism at the NMDA Receptor: In addition to its effects on glycine levels, sarcosine can directly act as a co-agonist at the glycine binding site of the NMDA receptor.[6][7][8][9][10][12][18] Studies have shown that sarcosine can potentiate NMDA receptor function even in the presence of GlyT1 blockade, confirming its direct agonistic activity.[6] Interestingly, sarcosine appears to induce less receptor desensitization compared to glycine, potentially leading to a more sustained NMDA receptor-mediated response.[7][8]

Caption: Dual-action mechanism of sarcosine at the glutamatergic synapse.

Implications for Neurological and Psychiatric Disorders

The profound influence of sarcosine on NMDA receptor function has significant implications for a range of CNS disorders where glutamatergic dysregulation is a key pathological feature.

Schizophrenia: A Hypofunctional NMDA Receptor Hypothesis

The hypofunction of NMDA receptors is a leading hypothesis for the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms.[16][19] By enhancing NMDA receptor activity, sarcosine has shown considerable promise as an adjunctive therapy in schizophrenia.[20][21] Clinical trials have demonstrated that sarcosine supplementation can improve negative symptoms and overall psychopathology in patients with chronic schizophrenia.[14][22]

Major Depressive Disorder (MDD): A Novel Therapeutic Avenue

Emerging evidence suggests that sarcosine may also possess antidepressant properties.[15] Preclinical studies have shown that sarcosine exhibits antidepressant-like effects in animal models of depression.[15] The proposed mechanism involves the enhancement of NMDA receptor function, which, in contrast to the effects of ketamine (an NMDA receptor antagonist), may exert its antidepressant effects through distinct downstream signaling pathways, potentially involving the AMPA receptor and mTOR signaling.[15]

Methodologies for Investigating Sarcosine in the CNS

A variety of sophisticated techniques are employed to study the endogenous functions of sarcosine in the CNS.

Quantification of Sarcosine Levels

Accurate measurement of sarcosine concentrations in biological samples is crucial for understanding its metabolism and function.

| Method | Sample Type | Principle | Advantages | Limitations |

| High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | Brain tissue, CSF, plasma | Chromatographic separation followed by mass-based detection and quantification. | High sensitivity and specificity. | Requires specialized equipment and expertise. |

| Magnetic Resonance Spectroscopy (MRS) | In vivo brain | Non-invasive technique that measures the concentration of metabolites in the brain.[16][19] | Non-invasive, allows for longitudinal studies. | Lower sensitivity and resolution compared to HPLC-MS/MS. |

Assessing NMDA Receptor Function

Evaluating the impact of sarcosine on NMDA receptor activity is central to understanding its mechanism of action.

| Method | Preparation | Principle | Key Readouts |

| Electrophysiology (Whole-cell patch-clamp) | Cultured neurons, brain slices | Measures ion currents through NMDA receptors in response to agonist application.[6][8][10][12] | NMDA receptor-mediated currents, receptor kinetics (activation, deactivation, desensitization). |

| Calcium Imaging | Cultured neurons, brain slices | Uses fluorescent indicators to measure changes in intracellular calcium concentration following NMDA receptor activation.[7][8][23] | Spatiotemporal dynamics of calcium signaling. |

| Field Potential Recordings | Brain slices | Measures synaptic responses in a population of neurons.[24] | Long-term potentiation (LTP), a cellular correlate of learning and memory. |

Preclinical Models

Animal models are indispensable for studying the behavioral and physiological effects of sarcosine in a whole-organism context.

| Model | Rationale | Typical Assays |

| Pharmacological Models (e.g., MK-801-induced NMDA receptor hypofunction) | Mimics the NMDA receptor hypofunction hypothesis of schizophrenia.[24] | Prepulse inhibition, social interaction, novel object recognition. |

| Genetic Models (e.g., serine racemase knockout mice) | Models deficits in the endogenous NMDA receptor co-agonist D-serine.[24] | Cognitive and behavioral phenotyping. |

| Kindling Model of Epilepsy | Investigates the role of sarcosine in epileptogenesis.[25] | Seizure scoring, electroencephalography (EEG). |

Future Directions and Therapeutic Potential

The growing understanding of sarcosine's endogenous functions in the CNS has opened up exciting avenues for future research and therapeutic development. Key areas of focus include:

-

Elucidating the precise regulatory mechanisms of sarcosine metabolism in different brain regions.

-

Developing more potent and selective GlyT1 inhibitors with improved pharmacokinetic profiles.

-

Investigating the therapeutic potential of sarcosine in other neurological and psychiatric disorders characterized by glutamatergic dysfunction.

-

Exploring the potential of sarcosine as a biomarker for CNS disorders. [1]

Conclusion

Sarcosine has transitioned from a metabolic curiosity to a key player in the modulation of CNS function. Its dual role as a GlyT1 inhibitor and a direct NMDA receptor co-agonist provides a powerful mechanism for fine-tuning glutamatergic neurotransmission. This intricate mode of action underscores its therapeutic potential for a range of debilitating neurological and psychiatric disorders. As research continues to unravel the complexities of this endogenous molecule, sarcosine and its associated pathways represent a promising frontier for the development of novel and effective CNS therapies.

References

-

The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist. PubMed. Available at: [Link]

-

A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels in People With Schizophrenia. ClinicalTrials.gov. Available at: [Link]

-

In Vitro and In Vivo Neuroprotective Effects of Sarcosine. PMC - PubMed Central. Available at: [Link]

-

Relationship: Brain and Sarcosine. Caring Sunshine. Available at: [Link]

-

Sarcosine: The Antidepressant Beyond Ketamine? (Benefits, Research, Dosages & Science). YouTube. Available at: [Link]

- Molecular mechanisms of sarcosine in NMDA hypofunction induced by ketamine. Google Scholar.

-

Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia. PubMed. Available at: [Link]

-

Sarcosine as an Early Prostate Cancer Detection Biomarker. Medscape. Available at: [Link]

-

Effects of Sarcosine (N-Methylglycine) on NMDA Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus. Preprints.org. Available at: [Link]

-

The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist. PMC. Available at: [Link]

-

Effects of Sarcosine and N, N-dimethylglycine on NMDA Receptor-Mediated Excitatory Field Potentials. PubMed. Available at: [Link]

-

Relationship: Memory and Brain Function and Sarcosine. Caring Sunshine. Available at: [Link]

-

The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. PMC - NIH. Available at: [Link]

-

Sarcosine May Induce EGF Production or Inhibit the Decline in EGF Concentrations in Patients with Chronic Schizophrenia (Results of the PULSAR Study). PubMed Central. Available at: [Link]

-

Adding Sarcosine to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex. MDPI. Available at: [Link]

-

Sarcosine May Induce EGF Production or Inhibit the Decline in EGF Concentrations in Patients with Chronic Schizophrenia (Results of the PULSAR Study). MDPI. Available at: [Link]

-

NMDA receptor. Wikipedia. Available at: [Link]

-

A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels in People With Schizophrenia. ClinicalTrials.gov. Available at: [Link]

-

(PDF) Sarcosine Suppresses Epileptogenesis in Rats With Effects on Hippocampal DNA Methylation. ResearchGate. Available at: [Link]

-

The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. ResearchGate. Available at: [Link]

-

Structural Analysis of Glycine Sarcosine N-methyltransferase from Methanohalophilus portucalensis Reveals Mechanistic Insights into the Regulation of Methyltransferase Activity. PMC - NIH. Available at: [Link]

-

Sarcosine Is Uniquely Modulated by Aging and Dietary Restriction in Rodents and Humans. PubMed Central. Available at: [Link]

-

A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels in People With Schizophrenia. ClinicalTrials.Veeva. Available at: [Link]

-

The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine. WashU Medicine Research Profiles. Available at: [Link]

-

Characterization of Glycine Sarcosine N-Methyltransferase and Sarcosine Dimethylglycine N-Methyltransferase. PMC - NIH. Available at: [Link]

-

Sarcosine – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Adding Sarcosine to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex. PubMed Central. Available at: [Link]

Sources

- 1. Sarcosine as an Early Prostate Cancer Detection Biomarker - Page 2 [medscape.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Characterization of Glycine Sarcosine N-Methyltransferase and Sarcosine Dimethylglycine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Analysis of Glycine Sarcosine N-methyltransferase from Methanohalophilus portucalensis Reveals Mechanistic Insights into the Regulation of Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. NMDA receptor - Wikipedia [en.wikipedia.org]

- 10. The glycine transport inhibitor sarcosine is an inhibitory glycine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Adding Sarcosine to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. youtube.com [youtube.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Adding Sarcosine to Antipsychotic Treatment in Patients with Stable Schizophrenia Changes the Concentrations of Neuronal and Glial Metabolites in the Left Dorsolateral Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. caringsunshine.com [caringsunshine.com]

- 21. caringsunshine.com [caringsunshine.com]

- 22. Sarcosine May Induce EGF Production or Inhibit the Decline in EGF Concentrations in Patients with Chronic Schizophrenia (Results of the PULSAR Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of Sarcosine (N-Methylglycine) on NMDA Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus[v1] | Preprints.org [preprints.org]

- 24. Therapeutic potential and underlying mechanism of sarcosine (N-methylglycine) in N-methyl-D-aspartate (NMDA) receptor hypofunction models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Sarcosine: A Potential Biomarker at the Crossroads of One-Carbon Metabolism and Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Metabolic diseases, including insulin resistance, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of sensitive and specific biomarkers is paramount for early diagnosis, risk stratification, and the development of targeted therapies. Sarcosine (N-methylglycine), a key intermediate in one-carbon metabolism, has emerged as a potential biomarker reflecting systemic metabolic perturbations. This technical guide provides a comprehensive overview of sarcosine's biochemistry, its association with metabolic diseases, and detailed methodologies for its quantification in biological matrices. We delve into the rationale behind experimental choices, present self-validating analytical protocols, and critically evaluate the current evidence and future prospects of sarcosine as a clinical biomarker.

The Biochemical Nexus: Sarcosine in One-Carbon Metabolism

Sarcosine is a non-proteinogenic amino acid that plays a pivotal role in the intricate network of one-carbon metabolism. This metabolic hub is essential for the synthesis of nucleotides, amino acids, and the universal methyl donor, S-adenosylmethionine (SAM), which is crucial for epigenetic regulation through DNA and histone methylation[1].

The metabolism of sarcosine is primarily governed by two key enzymes:

-

Glycine N-methyltransferase (GNMT): This enzyme catalyzes the synthesis of sarcosine from glycine using SAM as the methyl donor. GNMT is highly expressed in the liver and plays a crucial role in regulating the SAM/S-adenosylhomocysteine (SAH) ratio, thereby influencing global methylation patterns.[1][2]

-

Sarcosine dehydrogenase (SARDH): Located in the mitochondria, SARDH catalyzes the oxidative demethylation of sarcosine back to glycine, transferring the one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate.[3][4]

A third enzyme, dimethylglycine dehydrogenase (DMGDH) , also contributes to sarcosine formation through the demethylation of dimethylglycine (DMG), a metabolite in the choline oxidation pathway.

Caption: Figure 1: Core Sarcosine Metabolic Pathways

Sarcosine as a Putative Biomarker in Metabolic Diseases

Recent metabolomic studies have implicated sarcosine in the pathophysiology of several metabolic disorders, moving beyond its initially controversial association with prostate cancer.[5]

Insulin Resistance and Type 2 Diabetes

Emerging evidence suggests a link between elevated sarcosine levels and insulin resistance. In insulin-resistant individuals, higher levels of sarcosine have been observed, potentially indicating alterations in glycine metabolism.[6] A study combining oral glucose tolerance tests (OGTT) with metabolomics revealed that changes in sarcosine levels during the OGTT were associated with risks for newly diagnosed type 2 diabetes.[7] This suggests that sarcosine dynamics may reflect the body's response to a glucose challenge and its capacity for glucose homeostasis.

Obesity and Visceral Fat

Higher urinary concentrations of sarcosine have been associated with increased visceral fat in overweight and obese individuals.[6] This finding is significant as visceral adiposity is a key driver of metabolic dysfunction and cardiovascular disease. A study identified a urinary sarcosine cutoff of 0.043 mg/mL as a potential differentiator for patients with high visceral fat.[6]

| Metabolic State | Sarcosine Level Alteration | Biological Matrix | Key Findings | Reference |

| Visceral Obesity | Increased | Urine | Associated with visceral fat over 16 kg. | [6] |

| Insulin Resistance | Increased | Not Specified | High levels observed in insulin-resistant individuals. | [6] |

| Type 2 Diabetes | Altered during OGTT | Serum | Changes in sarcosine levels during OGTT associated with T2D risk. | [7] |

Non-Alcoholic Fatty Liver Disease (NAFLD)

The direct evidence linking sarcosine levels to NAFLD is still developing. However, given the strong association between NAFLD, insulin resistance, and obesity, a role for sarcosine is plausible.[2] The enzyme GNMT, which synthesizes sarcosine, is highly expressed in the liver and its downregulation has been observed in animal models of NAFLD and human non-alcoholic steatohepatitis (NASH).[1][2][8] This downregulation could theoretically lead to lower sarcosine production in the liver. Conversely, systemic metabolic dysregulation in NAFLD could alter sarcosine levels in circulation. Further research is needed to elucidate the precise role of sarcosine in the pathogenesis of NAFLD.

Analytical Methodologies for Sarcosine Quantification

Accurate and reproducible quantification of sarcosine is critical for its validation as a clinical biomarker. The primary challenge in sarcosine analysis is its separation from its isomers, α-alanine and β-alanine, which have the same molecular weight and similar physicochemical properties.[9]

Mass Spectrometry-Based Methods

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for sarcosine quantification due to their high sensitivity and specificity.[9][10]

Caption: Figure 2: General Workflow for MS-based Sarcosine Quantification

This protocol is a synthesis of established methods and requires optimization and validation in the user's laboratory.

Rationale: GC-MS requires derivatization to make the polar amino acids volatile. Silylation is a common and effective method. The use of an internal standard is crucial for accurate quantification, correcting for variations in sample preparation and instrument response.

Protocol:

-

Sample Preparation:

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 3,000 rpm for 10 minutes at 4°C to remove particulates.[11]

-

Transfer 100 µL of the supernatant to a new microcentrifuge tube.

-

Add an internal standard (e.g., [methyl-D3]-sarcosine) at a known concentration.

-

-

Drying:

-

Evaporate the samples to complete dryness under a gentle stream of nitrogen gas at 50°C or using a vacuum concentrator.[12]

-

-

Derivatization (Silylation):

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at 15°C/minute.

-

Hold at 280°C for 3 minutes.[9]

-

-

MS Detection:

-

Operate in electron ionization (EI) mode.

-

Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

-

Sarcosine-TMS derivative characteristic ions: m/z 116 (quantifier) and 73 (qualifier).[9]

-

Internal Standard-TMS derivative characteristic ions: Monitor the corresponding mass-shifted ions.

-

-

-

Quantification:

-

Generate a calibration curve using standards of known sarcosine concentrations prepared and derivatized in the same manner as the samples.

-

Calculate the concentration of sarcosine in the samples based on the peak area ratio of the analyte to the internal standard.

-

Normalize the urinary sarcosine concentration to urinary creatinine to account for variations in urine dilution.

-

Rationale: LC-MS/MS offers high throughput and often does not require derivatization, simplifying sample preparation. The use of tandem mass spectrometry (MS/MS) provides excellent specificity by monitoring a specific precursor-to-product ion transition.

Protocol:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of ice-cold methanol containing an internal standard (e.g., [methyl-D3]-sarcosine) to precipitate proteins.

-

Vortex for 30 seconds and incubate at -20°C for 20 minutes.

-

Centrifuge at 13,000 rpm for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A column capable of separating polar compounds, such as a phenyl-hexyl column or a hydrophilic interaction liquid chromatography (HILIC) column.[13]

-

Mobile Phase: A gradient of aqueous and organic solvents with a modifier like formic acid (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).[13]

-

MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions:

-

Sarcosine: Monitor the transition of the precursor ion (m/z 90) to a specific product ion (e.g., m/z 44).

-

Internal Standard: Monitor the corresponding mass-shifted transition (e.g., m/z 93 to m/z 46).

-

-

-

Quantification:

-

Construct a calibration curve using standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

-

Quantify sarcosine concentrations based on the peak area ratios relative to the internal standard.

-

Enzymatic Colorimetric Assays

Enzymatic assays offer a simpler, more cost-effective, and higher-throughput alternative to mass spectrometry for sarcosine quantification. These assays are based on the activity of sarcosine oxidase.[11]

Principle: Sarcosine oxidase catalyzes the oxidation of sarcosine to glycine, formaldehyde, and hydrogen peroxide (H₂O₂). The H₂O₂ produced is then used in a peroxidase-catalyzed reaction with a chromogenic substrate to produce a colored product that can be measured spectrophotometrically.[14]

Self-Validating System Considerations:

-

Specificity: Ensure the sarcosine oxidase used is highly specific for sarcosine and does not cross-react with other amino acids.

-

Interference: Biological samples may contain substances that interfere with the assay (e.g., ascorbic acid, bilirubin). These should be tested for and, if necessary, removed or accounted for.[11]

-

Linear Range and Sensitivity: The assay must be validated for its linear range and limit of detection (LOD) and limit of quantification (LOQ) to ensure it is suitable for the expected concentrations of sarcosine in the samples.

Challenges and Future Directions

Despite its promise, the clinical validation of sarcosine as a biomarker for metabolic diseases faces several challenges:

-

Contradictory Findings: The initial excitement surrounding sarcosine as a prostate cancer biomarker was tempered by subsequent studies with conflicting results, highlighting the need for rigorous, large-scale validation studies in metabolic diseases.[15]

-

Analytical Variability: Differences in analytical methods, sample handling, and data normalization can contribute to variability in reported sarcosine levels. Standardization of protocols is essential.[16]

-

Biological Confounders: Sarcosine levels can be influenced by diet, age, and genetic factors, which must be considered in clinical studies.[17]

-

Lack of Disease Specificity: Elevated sarcosine levels have been reported in multiple conditions, which may limit its utility as a standalone diagnostic marker. A panel of biomarkers may be more effective.

Future research should focus on:

-

Large-scale prospective studies: To definitively establish the predictive value of sarcosine for the development and progression of metabolic diseases.

-

Mechanistic studies: To further elucidate the role of sarcosine in the pathophysiology of insulin resistance, obesity, and NAFLD.

-

Standardization of analytical methods: To ensure comparability of results across different laboratories.

-

Development of multi-biomarker panels: Combining sarcosine with other metabolic and inflammatory markers may improve diagnostic and prognostic accuracy.

Conclusion

Sarcosine is a metabolically significant molecule that is gaining attention as a potential biomarker for metabolic diseases. Its central role in one-carbon metabolism makes it a sensitive indicator of systemic metabolic health. While further research and rigorous validation are required, the evidence to date suggests that sarcosine, when measured with accurate and precise analytical methods, could become a valuable tool in the clinical management of metabolic disorders. This guide provides the foundational knowledge and detailed methodologies to empower researchers and drug development professionals to explore the full potential of sarcosine in this critical area of human health.

References

-

Is sarcosine a useful marker to evaluate efficacy and compliance to betaine therapy?. (2021). Orphanet Journal of Rare Diseases. [Link]

-

Changes in Isoleucine, Sarcosine, and Dimethylglycine During OGTT as Risk Factors for Diabetes. (2024). The Journal of Clinical Endocrinology & Metabolism. [Link]

-

Clinical Characteristics of Sarcopenia in Nonalcoholic Fatty Liver Disease: A Systemic Scoping Review. (2024). Cureus. [Link]

-

Sarcosine, Trigonelline and Phenylalanine as Urinary Metabolites Related to Visceral Fat in Overweight and Obesity. (2024). Metabolites. [Link]

-

Sensitive determination of the potential biomarker sarcosine for prostate cancer by LC-MS with N,N'-dicyclohexylcarbodiimide derivatization. (2014). Journal of Separation Science. [Link]

-

Promising Therapies for Non-Alcoholic Fatty Liver Disease. (2024). Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy. [Link]

-

Sarcosine – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis. (2018). EXCLI Journal. [Link]

-

Quantitative Determination of Sarcosine and Related Compounds in Urinary Samples by Liquid Chromatography with Tandem Mass Spectrometry. (n.d.). ResearchGate. [Link]

-

Sarcosine Is Uniquely Modulated by Aging and Dietary Restriction in Rodents and Humans. (2019). Cell Reports. [Link]

-

Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis. (2018). EXCLI Journal. [Link]

-

Sarcosine as a potential prostate cancer biomarker—a review. (2013). International Journal of Molecular Sciences. [Link]

-

Asprosin levels in patients with type 2 diabetes mellitus, metabolic syndrome and obesity: A systematic review and meta-analysis. (2024). Diabetes & Metabolic Syndrome: Clinical Research & Reviews. [Link]

-

SARDH sarcosine dehydrogenase [ (human)]. (2025). National Center for Biotechnology Information. [Link]

-

Fatty liver and fibrosis in glycine N-methyltransferase knockout mice is prevented by nicotinamide. (2017). Journal of Hepatology. [Link]

-

Circulating asprosin levels in type 2 diabetes mellitus: A systematic review and meta-analysis. (2024). ResearchGate. [Link]

-

Impact of Sarcopenia on Non-Alcoholic Fatty Liver Disease. (2022). International Journal of Molecular Sciences. [Link]

-

Role of glycine-N-methyl transferase in human and murine nonalcoholic steatohepatitis. (2021). bioRxiv. [Link]

-

A Novel Derivatization Method for Separation of Sarcosine from Isobaric l-Alanine in Human Urine by GC–MS. (2013). ResearchGate. [Link]

-

A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine. (2011). Journal of Chromatography B. [Link]

-

Reversal of High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease by Metformin Combined with PGG, an Inducer of Glycine N-Methyltransferase. (2022). International Journal of Molecular Sciences. [Link]

-

Asprosin levels in patients with type 2 diabetes mellitus, metabolic syndrome and obesity: A systematic review and meta-analysis. (2024). ResearchGate. [Link]

-

Sarcosine as a Potential Prostate Cancer Biomarker—A Review. (2013). MDPI. [Link]

-

Why Do Biomarkers Fail?. (2022). Sonrai Analytics. [Link]

-

Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. (2022). Scientific Reports. [Link]

-

Sarcosine dehydrogenase. (n.d.). Grokipedia. [Link]

-

Stearoyl-CoA Desaturase 1 deficiency drives saturated lipid accumulation and increases liver and plasma acylcarnitines. (2025). ResearchGate. [Link]

-

Pitfalls in Cancer Biomarker Discovery and Validation with Emphasis on Circulating Tumor DNA. (2020). Cancer Epidemiology, Biomarkers & Prevention. [Link]

-

GLYCINE/SARCOSINE RATIO AS NOVEL BIOMARKER FOR ALCOHOL‐INDUCED LIVER FIBROSIS UNDER SUMOYLATION CONTROL. (n.d.). ResearchGate. [Link]

-

Saikosaponins induced hepatotoxicity in mice via lipid metabolism dysregulation. (2018). VCU Scholars Compass. [Link]

-

Technical Manual Creatinine (Cr) Colorimetric Assay Kit (Sarcosine Oxidase Method). (n.d.). Mathews Asia. [Link]

-

Normalization of urinary biomarkers to creatinine during changes in glomerular filtration rate. (2015). ResearchGate. [Link]

-

Gene Expression and DNA Methylation Alterations in the Glycine N-Methyltransferase Gene in Diet-Induced Nonalcoholic Fatty Liver Disease-Associated Carcinogenesis. (2019). Toxicological Sciences. [Link]

-

De Novo Glycine Synthesis Is Reduced in Adults With Morbid Obesity and Increases Following Bariatric Surgery. (2022). Frontiers in Endocrinology. [Link]

-

Disrupted liver oxidative metabolism in glycine N-methyltransferase-deficient mice is mitigated by dietary methionine restriction. (2021). The Journal of Nutritional Biochemistry. [Link]

-

Mutations in the sarcosine dehydrogenase gene in patients with sarcosinemia. (2006). Journal of Inherited Metabolic Disease. [Link]

-

A Study of the Effects of Sarcosine on Symptoms and Brain Glycine Levels in People With Schizophrenia. (n.d.). ClinicalTrials.gov. [Link]

-

Blood Concentration of Macro- and Microelements in Women Who Are Overweight/Obesity and Their Associations with Serum Biochemistry. (2024). MDPI. [Link]

-

Quantitative bioanalysis by LC-MS for the development of biological drugs. (2017). Bioanalysis. [Link]

-

Sarcosine sensitizes lung adenocarcinoma to chemotherapy by dual activation of ferroptosis via PDK4/PDHA1 signaling and NMDAR-mediated iron export. (2025). Journal of Hematology & Oncology. [Link]

-

Issues in biomarker identification, validation and development for disease diagnostics in Public Health. (2018). Journal of Medical Microbiology. [Link]

-

GC/MS-based metabolomic approach to validate the role of urinary sarcosine and target biomarkers for human prostate cancer by microwave-assisted derivatization. (2011). ResearchGate. [Link]

-

Detection of Metabolic Syndrome Using Insulin Resistance Indexes: A Cross-Sectional Observational Cohort Study. (2024). MDPI. [Link]

-

How difficult is the validation of clinical biomarkers?. (2015). Bioanalysis. [Link]

-

Sarcosine and Other Metabolites Along the Choline Oxidation Pathway in Relation to Prostate Cancer--A Large Nested Case-Control Study Within the JANUS Cohort in Norway. (2014). International Journal of Cancer. [Link]

-

Sarcosine dehydrogenase as an immune infiltration-associated biomarker for the prognosis of hepatocellular carcinoma. (2023). Journal of Cancer. [Link]

-

Sarcosine concentration by age groups of prostate cancer patients and controls using ELISA. (n.d.). ResearchGate. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. SARDH sarcosine dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Sarcosine, Trigonelline and Phenylalanine as Urinary Metabolites Related to Visceral Fat in Overweight and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sarcosine May Induce EGF Production or Inhibit the Decline in EGF Concentrations in Patients with Chronic Schizophrenia (Results of the PULSAR Study) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of glycine-N-methyl transferase in human and murine nonalcoholic steatohepatitis | bioRxiv [biorxiv.org]

- 9. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of sarcosine quantification in urine based on enzyme-coupled colorimetric method for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pitfalls and limitations in translation from biomarker discovery to clinical utility in predictive and personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How difficult is the validation of clinical biomarkers? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sarcosine Is Uniquely Modulated by Aging and Dietary Restriction in Rodents and Humans - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Sarcosine-Mediated Neuroprotection via GlyT1 Inhibition and NMDAR Modulation

[1]

Executive Summary

This technical guide evaluates the neuroprotective potential of Sarcosine (N-methylglycine) , a competitive inhibitor of the Glycine Transporter Type 1 (GlyT1). Unlike traditional neuroprotective agents that target downstream apoptosis, sarcosine functions upstream by modulating the glutamatergic tone. By inhibiting GlyT1, sarcosine increases synaptic glycine concentrations, thereby enhancing N-methyl-D-aspartate receptor (NMDAR) function at the glycine co-agonist site.[1][2][3]

Current preclinical data suggests a dual mechanism of action:

-

Functional Restoration: Reversal of NMDAR hypofunction (relevant to Schizophrenia and cognitive decline).

-

Cellular Survival: Activation of the GluN2A-CaMKIV-CREB signaling axis, which upregulates Brain-Derived Neurotrophic Factor (BDNF) and antioxidant enzymes, offering protection against ischemic and oxidative insults.

Pharmacodynamics & Molecular Mechanism[4][5][6]

The GlyT1-NMDAR Axis

Sarcosine acts primarily by blocking GlyT1 on astrocytes and pre-synaptic neurons. Under normal physiological conditions, GlyT1 maintains low synaptic glycine levels to prevent excitotoxicity. However, in pathological states defined by NMDAR hypofunction (e.g., schizophrenia) or where pro-survival signaling is dampened (e.g., ischemic penumbra), elevating glycine is therapeutic.

Critical Distinction in Ischemia: Recent studies indicate that sarcosine (and similar GlyT1 inhibitors like NFPS) promotes a subunit shift in NMDARs. It upregulates GluN2A (associated with survival and plasticity) while downregulating GluN2B (associated with extra-synaptic excitotoxicity and cell death). This shift is critical for post-ischemic neuroprotection.

Signaling Pathway Visualization

The following diagram illustrates the mechanism by which Sarcosine inhibition of GlyT1 leads to CREB phosphorylation and neuroprotection.

Caption: Sarcosine inhibits GlyT1, elevating synaptic glycine.[1] This activates GluN2A-containing NMDARs, triggering the CaMKIV/CREB pathway to express neurotrophic factors (BDNF).

Preclinical Evidence Landscape

The following table synthesizes key findings from recent preliminary studies regarding sarcosine's protective effects across different models.

| Disease Model | Experimental Subject | Key Findings | Mechanism Cited | Source |

| Ischemic Stroke (MCAO) | C57BL/6 Mice | Reduced infarct volume; Improved motor function. | Upregulation of GluN2A; Downregulation of GluN2B; Activation of CaMKIV/CREB.[1] | 1 |

| Alzheimer's (AlCl3) | Rat (Hippocampus) | Restored cell viability; Reduced NFTs; Lowered ROS/Lipid Peroxidation. | Restoration of antioxidant enzymes (SOD, CAT, GPx); Reduction of TNF-α. | 4 |

| Schizophrenia (MK-801) | Mice (dCA1 Imaging) | Reversal of MK-801 induced hypoactivity; Improved spatial correlation.[5] | Enhancement of NMDAR-mediated EPSPs; Restoration of calcium dynamics. | 5 |

| Oxidative Stress | In Vitro / In Vivo | Decreased ROS; Increased TAS (Total Antioxidant Status). | Direct modulation of antioxidant defense systems; Nrf2 pathway activation.[6] | 6 |

Experimental Protocols

To validate sarcosine’s efficacy in your own laboratory, the following protocols are recommended. These are designed to verify the mechanism (GlyT1 inhibition) and the outcome (Neuroprotection).[1]

In Vitro Validation: [3H]-Glycine Uptake Assay

Purpose: To confirm the potency of sarcosine as a GlyT1 inhibitor in your specific cell line (e.g., Caco-2 or primary astrocytes) before moving to costly in vivo models.

Reagents:

-

[3H]-Glycine (Specific Activity ~40-60 Ci/mmol)

-

Unlabeled Glycine

-

Sarcosine (Sigma-Aldrich)

-

Buffer: HEPES-buffered saline (HBS) or Krebs-Ringer.

Protocol Steps:

-

Seeding: Plate cells in 24-well plates. Differentiate for 7–10 days (if using Caco-2/astrocytes) to express GlyT1.

-

Wash: Wash cells 3x with warm HBS to remove endogenous glycine. Critical: Failure to wash thoroughly will dilute the specific activity of the isotope.

-

Pre-incubation: Incubate cells with Sarcosine (Concentration range: 1 µM – 1 mM) for 10 minutes at 37°C. Include a control (vehicle) and a non-specific binding control (e.g., 10 mM unlabeled glycine).

-

Uptake: Add [3H]-Glycine (final concentration ~20 nM) to the wells. Incubate for 10–15 minutes. Note: Keep time short to measure initial rate kinetics.

-

Termination: Aspirate solution and immediately wash 3x with ice-cold HBS. The cold temperature halts transporter activity.

-

Lysis: Lyse cells with 0.1 N NaOH or 1% SDS.

-

Quantification: Transfer lysate to scintillation vials and count CPM (Counts Per Minute).

-

Calculation: Convert CPM to pmol/mg protein. Plot % Inhibition vs. Log[Sarcosine] to determine IC50.

In Vivo Validation: MCAO Ischemia-Reperfusion Model

Purpose: To assess structural neuroprotection and functional recovery.[7]

Workflow Diagram:

Caption: Timeline for evaluating sarcosine neuroprotection in ischemic stroke. Pre-treatment is crucial for priming the CREB pathway.

Key Procedural Nuances:

-

Dosing: Sarcosine has a short half-life. In MCAO studies, a high dose (500–1000 mg/kg i.p.) is often required 24 hours prior to injury to "prime" the neuroprotective pathways (pre-conditioning), or repeated daily dosing post-injury.

-

Temperature Control: Maintain animal body temperature at 37°C ± 0.5°C during surgery. Glycine modulation can affect thermoregulation; hypothermia is a confounder for neuroprotection.

-

Exclusion Criteria: Animals not showing neurological deficit immediately after occlusion (score 0) must be excluded to ensure valid ischemia occurred.

Translational Challenges & Safety

While sarcosine shows promise, researchers must navigate the "Glycine Bell Curve" :

-

Excitotoxicity Risk: While sarcosine treats hypofunction, excessive NMDAR activation can lead to excitotoxicity. The dose-response curve is non-linear. In stroke models, the shift toward GluN2A (synaptic) vs GluN2B (extrasynaptic) is the safety mechanism that prevents this.

-

Metabolic Interference: Sarcosine is metabolized to glycine by Sarcosine Dehydrogenase (SARDH). In patients with SARDH mutations (Sarcosinemia), sarcosine accumulation can theoretically induce oxidative stress, though this is rare.

-

Biphasic Effects: Low-to-moderate doses are neuroprotective and pro-cognitive. Extremely high doses in the absence of NMDAR hypofunction may disrupt motor coordination (ataxia).

References

-

GlyT1 Inhibition and Ischemic Neuroprotection Source: Experimental Neurology (2024) Title: GlyT1 inhibition promotes neuroprotection in the middle cerebral artery occlusion model through the activation of GluN2A-containing NMDAR. URL:[Link]

-

Sarcosine in Alzheimer's Models (AlCl3) Source: ResearchGate / Vertex AI Grounding Title: In Vitro and In Vivo Neuroprotective Effects of Sarcosine against Aluminum-Induced Neurotoxicity.[3][4] URL:[Link]

-

Sarcosine Reversing NMDAR Hypofunction (MK-801) Source: Brain Sciences (2024) Title: Effects of Sarcosine on NMDA Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus.[5][8][9] URL:[Link]

-

Oxidative Stress and Neuroprotection Pathways Source: MDPI (International Journal of Molecular Sciences) Title: Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. URL:[Link]

-

Sarcosine as a GlyR Agonist Source: NIH / PubMed Central Title: The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist.[2] URL:[Link]

Sources

- 1. GlyT1 inhibition promotes neuroprotection in the middle cerebral artery occlusion model through the activation of GluN2A-containing NMDAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Glycine Transport Inhibitor Sarcosine Is an Inhibitory Glycine Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Neuroprotective Effects of Sarcosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. GlyT1 inhibition promotes post-ischemic neuroprotection in the MCAO model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]